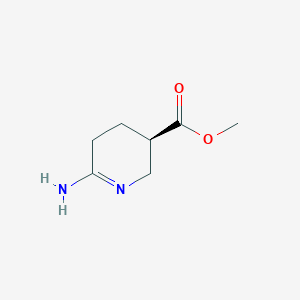
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22128 g/mol . It is a solid powder that is derived from a naphthalene ring with two adjacent carboxyl groups. This compound is not soluble in water but can dissolve in certain organic solvents .
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the bromination of N-acetyl-L-lysine in the presence of sodium hydroxide under anaerobic conditions . This multi-step synthesis route ensures the formation of the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid can be compared with other similar compounds such as 2,3-Naphthalenedicarboxylic acid and 1,2,3,4-Tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 2,3-Naphthalenedicarboxylic acid has two carboxyl groups on a naphthalene ring, while 1,2,3,4-Tetrahydronaphthalene lacks the carboxyl groups. The presence of these functional groups in this compound makes it unique and suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
PDIYUGFOSZZYOF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
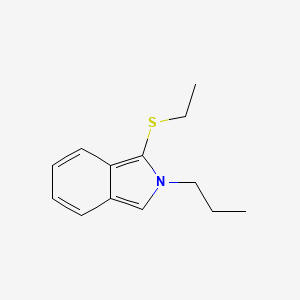
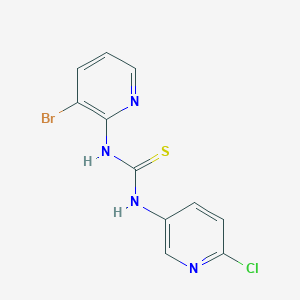

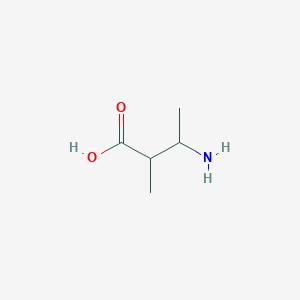
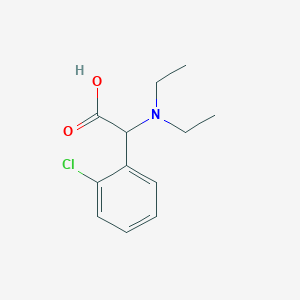
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
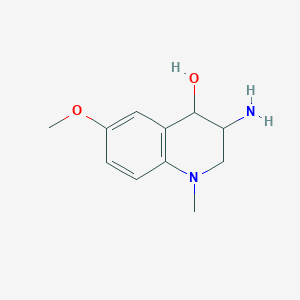
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
